molecular formula C6H8BrN3 B1527318 4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine CAS No. 1249309-34-9

4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine

Cat. No.: B1527318
CAS No.: 1249309-34-9
M. Wt: 202.05 g/mol
InChI Key: VSTQUXKEIYKSOI-UHFFFAOYSA-N
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Description

4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine is a heterocyclic compound with a molecular formula of C6H7BrN2. It is characterized by the presence of a bromine atom at the 4th position, an allyl group at the 1st position, and an amino group at the 3rd position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine typically involves the bromination of 1-(prop-2-en-1-yl)-1H-pyrazol-3-amine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

the scalability of the synthetic route involving bromination suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and the allyl group may play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine is unique due to the combination of the bromine atom, allyl group, and amino group on the pyrazole ring.

Properties

IUPAC Name

4-bromo-1-prop-2-enylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-2-3-10-4-5(7)6(8)9-10/h2,4H,1,3H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTQUXKEIYKSOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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